p-AZOBENZENEARSONATE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

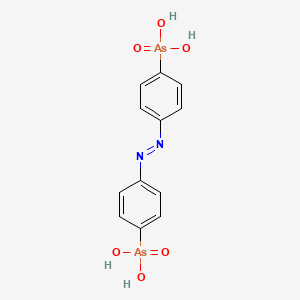

4,4'-azodibenzenearsonic acid is the monoazo compound formed from arsanilic acid. It is used as an immunologic research tool. It has a role as a hapten and an allergen. It is a monoazo compound and an organoarsonic acid. It derives from an arsanilic acid.

A hapten capable of eliciting both antibody formation and delayed hypersensitivity when bound to aromatic amino acids, polypeptides or proteins. It is used as an immunologic research tool.

Wissenschaftliche Forschungsanwendungen

Immunological Applications

p-Azobenzenearsonate is primarily recognized for its role as a hapten in immunological studies. It is often conjugated with carrier proteins, such as keyhole limpet hemocyanin, to enhance immune responses.

Antibody Production

- Study on Antibody Response : Research involving A/J mice demonstrated that the primary immune response to this compound-keyhole limpet hemocyanin resulted in a significant production of antibodies. The study highlighted the idiotype profile of the immune response, indicating that specific antibody components could be isolated and characterized .

Mechanistic Studies

- Understanding Immune Mechanisms : The compound has been used to elucidate mechanisms of immune tolerance and sensitization. For instance, studies have shown that prior exposure to this compound influences subsequent immune responses, highlighting its role in immunomodulation .

Biochemical Research

Beyond immunology, this compound serves as a valuable tool in biochemical research.

Structural Biology

- Antibody Characterization : The structural analysis of antibodies specific to this compound has provided insights into the molecular interactions involved in antigen recognition. For example, the crystal structure of Fab R19.9 revealed critical residues involved in binding, which can inform the design of targeted therapies .

Drug Development

- Potential Therapeutic Applications : The unique properties of this compound make it a candidate for developing novel drug delivery systems. Its ability to undergo photoisomerization can be harnessed for controlled drug release mechanisms in targeted therapies .

Case Studies

Several case studies highlight the practical applications and implications of this compound in research.

Immunological Case Study

A study conducted on guinea pigs demonstrated that priming with this compound conjugates led to enhanced humoral responses against specific antigens, illustrating its effectiveness as an immunological tool .

Structural Insights Case Study

Research on the monoclonal antibody R19.9 provided detailed structural insights into how antibodies interact with haptens like this compound. This study not only advanced understanding of antibody specificity but also contributed to broader knowledge about immune system functioning .

Eigenschaften

CAS-Nummer |

7334-23-8 |

|---|---|

Molekularformel |

C12H12As2N2O6 |

Molekulargewicht |

430.08 g/mol |

IUPAC-Name |

[4-[(4-arsonophenyl)diazenyl]phenyl]arsonic acid |

InChI |

InChI=1S/C12H12As2N2O6/c17-13(18,19)9-1-5-11(6-2-9)15-16-12-7-3-10(4-8-12)14(20,21)22/h1-8H,(H2,17,18,19)(H2,20,21,22) |

InChI-Schlüssel |

ITRMROGJSNWFKO-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N=NC2=CC=C(C=C2)[As](=O)(O)O)[As](=O)(O)O |

Kanonische SMILES |

C1=CC(=CC=C1N=NC2=CC=C(C=C2)[As](=O)(O)O)[As](=O)(O)O |

Synonyme |

Azophenylarsonate p Azobenzenearsonate p-Azobenzenearsonate para Azobenzenearsonate para-Azobenzenearsonate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.